2-Chloroethyl chloroformate
Description
Significance in Modern Organic Synthesis
The importance of 2-chloroethyl chloroformate in contemporary organic synthesis is rooted in its versatility. It serves as a key building block in the creation of more complex molecules, particularly in the pharmaceutical and agrochemical industries. solubilityofthings.comnbinno.com The electrophilic nature of the compound facilitates its participation in nucleophilic substitution reactions, enabling the formation of new chemical bonds. solubilityofthings.com
One of the primary applications of this compound is in the introduction of protecting groups for alcohols and amines. chemblink.comsmolecule.com It reacts with alcohols and phenols to form 2-chloroethoxycarbonyl esters, which are stable under various reaction conditions but can be readily cleaved when desired. smolecule.com This protective strategy is essential in multi-step syntheses to ensure the selective reaction of specific functional groups. chemblink.com
Furthermore, this compound is instrumental in the synthesis of various heterocyclic compounds and as a reagent in peptide chemistry. pubcompare.airesearchgate.net Its ability to introduce the 2-chloroethyl group into molecules is a key feature utilized in the construction of diverse molecular architectures. pubcompare.ai The compound's reactivity has been harnessed in the development of novel synthetic methodologies, including more efficient peptide coupling techniques. pubcompare.ai
Overview of Research Trajectories
Research involving this compound has followed several key trajectories, reflecting its broad utility in synthetic chemistry. A significant area of investigation has been its application in the synthesis of biologically active molecules. For instance, it has been used in the preparation of artemisinin-derived dimer carbonates and thiocarbonates, which have demonstrated antimalarial activity. chemicalbook.com Derivatives of this compound have also shown potential in the development of other pharmaceuticals. smolecule.com
Another major research focus is the use of this compound in the synthesis of chiral auxiliaries and complex natural products. It has been employed in the synthesis of (4S)-4-hydroxymethyl-N-[(αR)-α-methylbenzyl]-2-oxazolidinone, a key intermediate for bioactive molecules. smolecule.comsigmaaldrich.com Additionally, it has been utilized in the preparation of precursors for compounds with potential antitumor activity, such as allenic dienamides. smolecule.comsigmaaldrich.com
The mechanistic aspects of reactions involving this compound have also been a subject of study. The solvolysis of the compound, for example, can proceed through different mechanisms depending on the solvent's properties. In low-ionizing solvents, an addition-elimination mechanism is dominant, while in highly ionizing, low-nucleophilicity solvents, an ionization mechanism prevails.
The synthesis of this compound itself has also been a topic of research, with methods developed to improve yield and selectivity. One established method involves the reaction of ethylene (B1197577) oxide with phosgene (B1210022). wikipedia.org Another approach is the free-radical initiated chlorination of ethyl chloroformate. google.com
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₄Cl₂O₂ | wikipedia.org |
| Molar Mass | 142.97 g/mol | sigmaaldrich.com |
| Appearance | Colorless to pale-yellow liquid | solubilityofthings.comguidechem.com |
| Odor | Pungent | solubilityofthings.compubcompare.ai |
| Boiling Point | 155-156 °C | sigmaaldrich.com |
| Melting Point | < -48 °C | chemicalbook.comfishersci.com |
| Density | 1.385 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | 1.446 (at 20 °C) | sigmaaldrich.com |
| Flash Point | 70 °C (closed cup) | sigmaaldrich.com |
| Solubility | Soluble in ether, benzene (B151609), and acetone. Decomposes slowly in water. | chemdad.com |
Structure
3D Structure
Properties
IUPAC Name |
2-chloroethyl carbonochloridate | |
|---|---|---|
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InChI |
InChI=1S/C3H4Cl2O2/c4-1-2-7-3(5)6/h1-2H2 | |
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InChI Key |
SVDDJQGVOFZBNX-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O2 | |
| Record name | CHLOROETHYL CHLOROFORMATE | |
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DSSTOX Substance ID |
DTXSID2060832 | |
| Record name | 2-Chloroethyl chloroformate | |
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Molecular Weight |
142.97 g/mol | |
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Physical Description |
Chloroethyl chloroformate is a liquid. (EPA, 1998), Colorless liquid; [HSDB] Clear colorless liquid; [MSDSonline] | |
| Record name | CHLOROETHYL CHLOROFORMATE | |
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| Record name | Chloroethyl chloroformate | |
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Boiling Point |
312.3 °F at 760 mmHg (EPA, 1998), 155 °C | |
| Record name | CHLOROETHYL CHLOROFORMATE | |
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| Record name | CHLOROETHYL CHLOROFORMATE | |
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Solubility |
Insol in cold water, Sol in alcohol, ether, acetone, benzene | |
| Record name | CHLOROETHYL CHLOROFORMATE | |
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Density |
1.3847 (EPA, 1998) - Denser than water; will sink, 1.3847 @ 20 °C/4 °C | |
| Record name | CHLOROETHYL CHLOROFORMATE | |
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| Record name | CHLOROETHYL CHLOROFORMATE | |
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Vapor Pressure |
13 mm Hg at 48-49 °C | |
| Record name | CHLOROETHYL CHLOROFORMATE | |
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Impurities |
Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /chloroformic esters/ | |
| Record name | CHLOROETHYL CHLOROFORMATE | |
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Color/Form |
Colorless liquid | |
CAS No. |
627-11-2 | |
| Record name | CHLOROETHYL CHLOROFORMATE | |
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| Record name | Carbonochloridic acid, 2-chloroethyl ester | |
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| Record name | Chloroethyl chloroformate | |
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| Record name | Carbonochloridic acid, 2-chloroethyl ester | |
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| Record name | 2-Chloroethyl chloroformate | |
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| Record name | 2-chloroethyl chloroformate | |
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| Record name | 2-CHLOROETHYL CHLOROFORMATE | |
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| Record name | CHLOROETHYL CHLOROFORMATE | |
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Synthetic Methodologies and Process Optimization
Phosgene-Based Synthesis Routes
Phosgene (B1210022), a highly reactive and toxic gas, serves as a crucial reagent in several established methods for producing 2-chloroethyl chloroformate. These routes are valued for their directness and potential for high efficiency, though they require stringent safety protocols.
Reaction of 2-Chloroethanol (B45725) with Phosgene
A primary industrial method for synthesizing this compound involves the reaction of 2-chloroethanol (also known as ethylene (B1197577) chlorohydrin) with phosgene. nih.govchemcess.com This reaction is typically conducted by bubbling gaseous phosgene into 2-chloroethanol at controlled temperatures, often around 0°C, to manage the exothermic nature of the reaction. nih.govsmolecule.com The reaction can also be performed in the presence of a small amount of pyridine (B92270), which acts as a catalyst. wikipedia.org
The fundamental reaction is as follows:
HOCH₂CH₂Cl + COCl₂ → ClCOOCH₂CH₂Cl + HCl
Maintaining a low temperature, ideally below 40°C, is critical to prevent the formation of side products. The use of anhydrous solvents like benzene (B151609) or ether can help stabilize the intermediates formed during the reaction.
Continuous Flow Reaction Systems and Atomization Techniques
To enhance safety and improve reaction control, continuous flow reactors are increasingly employed for the synthesis of chloroformates from phosgene. These systems offer advantages over traditional batch processing, including better reproducibility, more efficient heat and mass transfer, and accelerated reaction rates due to variable flow rates. osti.gov Continuous flow systems can be designed to be reconfigurable and robust for various multi-step chemical syntheses. osti.gov
A notable advancement in this area is the use of atomization techniques within a continuous, concurrent flow process. google.com In this method, the alcohol starting material, such as 2-chloroethanol, is atomized into the reactor with the aid of phosgene vapor. google.com The reaction occurs almost instantaneously in the resulting fog phase under isothermal conditions. google.com This technique facilitates the efficient separation of the this compound product from the hydrogen chloride byproduct. google.com A specific example demonstrated that feeding 455 grams of 2-chloroethanol per hour, atomized with 563 grams per hour of phosgene, at a reaction zone temperature of 36°C, yielded 934 grams of 94% pure this compound. google.com Increasing the reaction temperature to 100°C resulted in a higher yield of 92% based on the ethylene chlorohydrin. google.com
| Feed Rate (2-Chloroethanol) | Feed Rate (Phosgene) | Reaction Temperature | Product Output (94% pure) | Yield (based on 2-Chloroethanol) |
| 455 g/hr | 563 g/hr | 36°C | 934 g/hr | Not specified |
| Not specified | Not specified | 60°C | 944 g/hr | Not specified |
| Not specified | Not specified | 80°C | 955 g/hr | Not specified |
| Not specified | Not specified | 100°C | 955 g/hr | 92% |
Chlorination-Based Synthesis Routes
An alternative to phosgene-based methods is the direct chlorination of ethyl chloroformate. This approach avoids the direct handling of phosgene but introduces challenges related to selectivity and by-product formation.
Free Radical Initiated Chlorination of Ethyl Chloroformate
The large-scale production of this compound can be achieved through the free radical-initiated chlorination of ethyl chloroformate. This process involves the reaction of ethyl chloroformate with molecular chlorine in the presence of a free radical initiator, such as 2,2'-azobis(2-methylpropanenitrile). google.com The reaction is typically carried out in a distillation reactor at temperatures ranging from 50 to 120°C. The mechanism proceeds via a free radical chain reaction, where chlorine radicals abstract hydrogen atoms from the ethyl group of ethyl chloroformate. uobasrah.edu.iq
Selective Production of Chloroethyl Chloroformate Isomers and By-product Control
A significant challenge in the chlorination of ethyl chloroformate is the concurrent production of the 1-chloroethyl chloroformate isomer. google.com The reaction typically yields a mixture of 1-chloroethyl chloroformate and this compound, along with minor amounts of dichlorinated by-products. google.com The formation of these higher chlorinated by-products is undesirable as they have less economic value. google.com
Process optimization focuses on controlling the reaction conditions to favor the formation of the desired 2-chloroethyl isomer. The molar ratio of 1-chloroethyl chloroformate to this compound in the product mixture can range from 0.5:1 to 2:1. google.com One patented method describes achieving a product composition containing 47.9% ethyl chloroformate, 29.0% 1-chloroethyl chloroformate, 22.4% this compound, and 0.65% dichlorinated ethyl chloroformate. google.com Another example yielded a product with 18.8% ethyl chloroformate, 45.4% 1-chloroethyl chloroformate, 34.7% this compound, and 1.06% dichlorinated ethyl chloroformate. google.com The selectivity for this compound can be in the range of 60-75%.
| Component | Experiment 1 (Area %) | Experiment 2 (Area %) |
| Ethyl Chloroformate | 47.9 | 18.8 |
| 1-Chloroethyl Chloroformate | 29.0 | 45.4 |
| This compound | 22.4 | 34.7 |
| Dichlorinated Ethyl Chloroformate | 0.65 | 1.06 |
Fractional Distillation for Product Purification
Due to the co-production of isomers and other by-products in chlorination-based routes, fractional distillation is an essential step for purifying this compound. smolecule.com This separation technique is performed under reduced pressure (vacuum) to isolate the desired product from the more volatile by-products and the unreacted starting material. guidechem.comchemicalbook.com The use of a distillation reactor during the chlorination process itself can enhance selectivity by continuously removing volatile by-products like hydrogen chloride. However, the presence of 1-chloroethyl chloroformate, often in concentrations of 10-25%, necessitates a subsequent fractional distillation step to achieve high purity of the this compound isomer.
Development of Efficient Synthesis Processes
The industrial and laboratory-scale synthesis of this compound has been approached through several distinct chemical pathways. The optimization of these processes focuses on maximizing yield and purity while ensuring operational efficiency and safety. Key methodologies include the direct phosgenation of ethylene derivatives and the chlorination of chloroformate precursors.
One of the most direct methods for producing this compound is the reaction of ethylene oxide with phosgene. wikipedia.org This process can be catalyzed by the presence of a small amount of pyridine, which facilitates the ring-opening of the epoxide by the acyl chloride functionality of phosgene, leading to the formation of the desired product. wikipedia.org
Another prominent synthetic route involves the reaction of 2-chloroethanol (also known as ethylene chlorohydrin) with phosgene. chemcess.com This method has been shown to be highly effective, particularly when optimized for industrial production. Research has demonstrated that by controlling the reaction temperature, high yields and purity of this compound can be achieved. For instance, conducting the reaction at 100°C can result in a 92% yield of a product with 94% purity. google.com
For large-scale industrial manufacturing, a two-step synthesis starting from chloroform (B151607) and ethanol (B145695) has been developed. nbinno.com In the initial step, ethyl chloroformate is synthesized by reacting chloroform with ethanol in the presence of hydrogen chloride. nbinno.com The subsequent step involves the chlorination of the intermediate ethyl chloroformate using hydrogen chloride and phosphorus oxychloride as a catalyst, which yields this compound with a purity exceeding 99%. nbinno.com This high purity is achieved through meticulous distillation and real-time monitoring of the reaction.
The table below summarizes and compares the key parameters of these efficient synthesis processes.
| Synthetic Method | Reactants | Catalyst/Reagents | Temperature | Yield | Purity | Key Optimization Findings |
| Reaction with Ethylene Oxide | Ethylene Oxide, Phosgene | Pyridine (optional) | Not specified | Sole product | Not specified | The presence of pyridine can facilitate the reaction. wikipedia.org |
| Reaction with 2-Chloroethanol | 2-Chloroethanol, Phosgene | None specified | 100°C | 92% | 94% | Increasing temperature to 100°C maximizes yield and purity. google.com |
| Free Radical Chlorination | Ethyl Chloroformate, Chlorine | Free radical initiator | 50–120°C | 51–67.5% | Not specified (co-production of isomer) | Use of a distillation reactor improves selectivity for the 2-chloro isomer. google.com |
| Two-Step Industrial Synthesis | Chloroform, Ethanol, Phosgene (indirectly) | Hydrogen Chloride, Phosphorus Oxychloride | Controlled, 35-45°C for second step | Not specified | >99% | Rigorous distillation and real-time monitoring are crucial for high purity. nbinno.com |
The following table provides more detailed research findings on the reaction of 2-chloroethanol with phosgene at varying temperatures.
| Reaction Temperature | Product Purity | Yield (based on ethylene chlorohydrin) | Hourly Output of Raw Product |
| 36°C | 94% | Not specified | 934 grams |
| 60°C | Not specified | Not specified | 944 grams |
| 80°C | Not specified | Not specified | 955 grams |
| 100°C | 94% | 92% | 955 grams |
Data sourced from patent information regarding a continuous production process. google.com
Chemical Reactivity and Reaction Mechanisms
General Reactivity as an Acid Halide
As an acid halide, 2-Chloroethyl chloroformate exhibits characteristic reactivity. chemdad.comnoaa.gov The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the adjacent oxygen atom. This makes it susceptible to nucleophilic attack. solubilityofthings.com Its reactivity profile shows that it is incompatible with strong oxidizing agents, alcohols, amines, and alkalis. chemdad.comnoaa.gov Violent reactions can occur with strong oxidizers, and it may react vigorously or explosively with ethers like diisopropyl ether in the presence of metal salts. chemdad.comnoaa.gov
The solvolysis of this compound can proceed through a dual mechanism depending on the solvent's ionizing power. In solvents with low ionizing power, such as aqueous ethanol (B145695), an addition-elimination mechanism is predominant. However, in solvents with high ionizing power and low nucleophilicity, like aqueous fluoroalcohols, an ionization mechanism prevails.
Hydrolysis and Decomposition Pathways
The stability of this compound is significantly affected by the presence of water and moisture.
Slow Hydrolysis in Aqueous Environments
In aqueous environments, this compound undergoes slow hydrolysis. chemdad.comnoaa.govnih.gov The reaction yields ethanol, hydrogen chloride (HCl), and carbon dioxide (CO2). chemdad.comnoaa.govnih.gov The mechanism involves a nucleophilic attack by water on the carbonyl carbon, leading to an unstable tetrahedral intermediate that subsequently decomposes. Due to its rapid hydrolysis, processes like aqueous volatilization, bioconcentration, biodegradation, and adsorption to sediment are not considered significant environmental fate processes. nih.gov
The rate of hydrolysis is influenced by the solvent environment. For instance, the hydrolysis rate of the related compound, ethyl chloroformate, in water at 25°C has a half-life of 31.5 minutes. nih.gov It is predicted that this compound will hydrolyze up to three times faster than ethyl chloroformate. nih.gov The reaction rate is observed to increase in aqueous-organic solvent mixtures.
Decomposition in Presence of Moist Air and Corrosive Effects on Metals
When exposed to moist air, this compound decomposes, releasing HCl fumes due to its hygroscopic nature. chemdad.comnoaa.govnih.gov This decomposition contributes to its corrosive properties, particularly towards many metals, especially in a humid atmosphere. chemdad.comnoaa.govnih.gov The released HCl can attack metals, leading to corrosion. chemdad.comnoaa.gov Specifically, it is known to corrode aluminum and zinc in humid conditions.
Reactivity with Nucleophiles
The electrophilic carbonyl carbon of this compound is a prime target for various nucleophiles, leading to the formation of esters, amides, and carbamates. solubilityofthings.comguidechem.com
Reactions with Alcohols for Ester Formation
This compound readily reacts with alcohols to form carbonate esters. guidechem.com This reaction is a common method for introducing the 2-chloroethyl carbonate moiety into molecules. The reaction proceeds via a nucleophilic substitution mechanism where the alcohol's oxygen atom attacks the carbonyl carbon, displacing the chloride ion. The presence of a base is often required to neutralize the HCl byproduct. nih.gov
Reactions with Amines for Amide and Carbamate (B1207046) Formation
The reaction of this compound with amines is a versatile method for forming carbamates and, in some contexts, amides. guidechem.com Amines, acting as nucleophiles, attack the electrophilic carbonyl carbon. This reaction is fundamental in organic synthesis for the introduction of carbamate functionalities, which are important in the synthesis of pharmaceuticals. guidechem.com The reaction with tertiary amines can lead to N-dealkylation, forming a carbamate and an alkyl chloride. nih.gov The general mechanism involves the formation of a quaternary ammonium (B1175870) salt intermediate, which then decomposes. arkat-usa.org
The reactivity with amines can be influenced by the amine's structure and the reaction conditions. For instance, the reaction is often sluggish with deactivated amines but can be facilitated by using a strong base to deprotonate the amine first. google.com
Reactions with Thiols for Thioester Formation
This compound serves as a reagent for the synthesis of thioesters through its reaction with thiols. This transformation proceeds via a nucleophilic acyl substitution mechanism, where the sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. The chloride ion is subsequently eliminated as a leaving group.
The general reaction can be depicted as: R-SH + ClCOOCH₂CH₂Cl → R-S-CO-OCH₂CH₂Cl + HCl
While this reaction provides a pathway to thioesters, its efficiency can be compromised. Competing hydrolysis of the this compound, especially in the presence of water, can limit the yield of the desired thioester product. The reaction of β-chloroethyl chlorothiolformate with mercaptans is another related method for preparing these types of compounds researchgate.net. The synthesis of thioesters can also be achieved through various other methods, such as the oxidative thioesterification of aldehydes with thiols organic-chemistry.org.
Role in Carbonate and Thiocarbonate Formation
This compound is a key reagent in the synthesis of both carbonates and thiocarbonates, which are classes of compounds with significant applications, including in the development of pharmaceuticals. smolecule.comchemicalbook.comtheclinivex.com Its reactivity stems from the electrophilic nature of the chloroformate group (-OCOCl), which readily undergoes nucleophilic substitution.
When reacted with alcohols, this compound forms mixed carbonate esters. This reaction is fundamental to the synthesis of various biologically active molecules. A notable application is in the preparation of artemisinin-derived dimer carbonates, which have demonstrated antimalarial activity. smolecule.comchemicalbook.comtheclinivex.com The reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the chloroformate, leading to the formation of a carbonate linkage.
Similarly, it is utilized in the synthesis of thiocarbonates. smolecule.com These compounds are analogs of carbonates where one or more oxygen atoms are replaced by sulfur. The reaction with thiols can lead to the formation of thiocarbonate esters, although this can be less efficient due to competing hydrolysis reactions. The synthesis of artemisinin-derived thiocarbonates is also an area of research for developing new antimalarial agents. chemicalbook.comtheclinivex.com
The general mechanisms for these formations are:
Carbonate Formation: R-OH + ClCOOCH₂CH₂Cl → R-O-CO-OCH₂CH₂Cl + HCl
Thiocarbonate Formation: R-SH + ClCOOCH₂CH₂Cl → R-S-CO-OCH₂CH₂Cl + HCl
The solvolysis of this compound, which influences its reactivity in forming these derivatives, proceeds through a dual mechanism. In low-ionizing solvents like aqueous ethanol, an addition-elimination pathway dominates, whereas in high-ionizing, low-nucleophilicity solvents such as aqueous fluoroalcohols, an ionization mechanism is more prevalent.
N-Dealkylation Reactions
This compound is an effective reagent for the N-dealkylation of tertiary amines, a crucial transformation in organic synthesis, particularly in the modification of alkaloids and other nitrogen-containing compounds. smolecule.comnih.govresearchgate.net This process allows for the removal of an alkyl group from a nitrogen atom, yielding a secondary amine which can then be used for further derivatization. thieme-connect.de
The mechanism generally proceeds through two steps:
Carbamate Formation: The tertiary amine attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of an unstable quaternary ammonium intermediate, which then eliminates an alkyl chloride, resulting in a stable 2-chloroethyl carbamate. nih.gov
Carbamate Cleavage: The resulting carbamate is then cleaved to yield the secondary amine. The 2-chloroethyl group facilitates this step; upon heating in a protic solvent like methanol (B129727), the carbamate decomposes to furnish the secondary amine hydrochloride. nih.govresearchgate.net
This method is considered advantageous over older techniques like the von Braun reaction using cyanogen (B1215507) bromide because it often proceeds under milder and cleaner conditions. mdpi.comut.ac.ir Chloroformates such as 1-chloroethyl chloroformate (ACE-Cl), phenyl chloroformate, and 2,2,2-trichloroethyl chloroformate are also widely used for this purpose, sometimes requiring a base like potassium bicarbonate or subsequent reduction with zinc powder to facilitate the conversion of the carbamate intermediate to the secondary amine. nih.govmdpi.com The choice of chloroformate can influence the selectivity and efficiency of the N-dealkylation, especially in complex molecules like alkaloids. mdpi.comut.ac.ir For instance, in sterically hindered systems, the reaction conditions, such as temperature and reaction time, are critical for achieving the desired transformation. mdpi.com
| Reagent | Substrate Type | Key Feature | Ref. |
| This compound | Tertiary Amines | N-dealkylation to secondary amines | smolecule.com |
| 1-Chloroethyl chloroformate (ACE-Cl) | Tertiary Amines (including alkaloids) | Facile hydrolysis of the carbamate intermediate | nih.govresearchgate.net |
| Phenyl chloroformate | Tertiary Amines (e.g., apomorphine) | Requires subsequent reduction (e.g., with hydrazine) | nih.gov |
| 2,2,2-Trichloroethyl chloroformate | Tertiary Amines (e.g., tropanes, ergolines) | Carbamate cleavage with zinc and acid | nih.govut.ac.ir |
| Vinyl chloroformate | Tertiary Amines | Mild cleavage of vinyloxycarbonyl amide intermediate | ut.ac.irgoogle.com |
Catalytic Applications via Metal Carbonyl Reactions
This compound serves as a precursor in the synthesis of specific organometallic complexes, which can have catalytic applications. biosynth.com Its reaction with metal carbonyl anions initiates the formation of acyl complexes that can be transformed into catalytically relevant species. rsc.orgrsc.org
A well-documented example is the reaction with sodium pentacarbonylmanganese, [Mn(CO)₅]⁻. The addition of this compound to this manganese complex results in the formation of a manganese acyl complex, [Mn{C(O)·O·CH₂·CH₂Cl}(CO)₅]. rsc.orgrsc.org This same acyl complex can also be synthesized by reacting hexacarbonylmanganese(I), [Mn(CO)₆]⁺, with 2-chloroethanol (B45725). rsc.orgrsc.org
The significance of this acyl complex lies in its subsequent transformation. In the presence of a silver salt like silver hexafluorophosphate (B91526) (AgPF₆) or silver tetrafluoroborate (B81430) (AgBF₄), the complex undergoes an intramolecular cyclization. rsc.orgrsc.org This reaction involves the abstraction of the chloride atom from the ethyl chain, which then facilitates the ring-closing attack by the oxygen atom onto the adjacent carbon, leading to the formation of a cationic 2,5-dioxacyclopentylidene complex. rsc.orgrsc.org This product is a type of metal carbene complex, a class of compounds known for their roles in catalysis. rsc.orgrsc.org
These cationic carbene complexes can then be used to synthesize other species. For example, reaction with halide anions (Cl⁻, Br⁻, I⁻) in methanol can produce neutral halogeno-carbene manganese complexes. rsc.orgrsc.org Metal carbonyls, in general, are pivotal in homogeneous catalysis for industrial processes like hydroformylation and Reppe chemistry. wikipedia.org While direct catalytic applications of this compound itself are not the primary focus, its role in generating these specialized metal carbene complexes highlights its utility in the broader field of organometallic chemistry and catalysis. biosynth.comrsc.orgrsc.org
Reactivity with Strong Oxidizing Agents and Alkalis
This compound is highly reactive and incompatible with strong oxidizing agents and alkalis (bases). chemicalbook.comchemicalbook.comchemdad.combjoka-vip.com These reactions can be vigorous and potentially explosive, posing significant safety hazards. chemicalbook.comchemicalbook.combjoka-vip.com
As an acid halide, this compound reacts exothermically with bases, such as alkali metal hydroxides. echemi.com This reaction results in hydrolysis, where the compound decomposes. In the presence of water, particularly hot or alkaline water, it decomposes to form ethanol, hydrogen chloride (HCl), and carbon dioxide (CO₂). chemicalbook.comechemi.comechemi.comnoaa.gov The generated HCl is corrosive and contributes to the hazardous nature of the reaction.
The incompatibility with strong oxidizing agents presents a risk of explosive decomposition. chemicalbook.com This reactivity is a general characteristic of chloroformates and other reactive organic halides. The specific mechanisms can vary depending on the oxidizing agent, but they typically involve rapid, uncontrolled oxidation of the molecule, leading to the release of large amounts of energy and toxic gases. chemicalbook.com
Furthermore, it may react vigorously or explosively if mixed with certain ethers, such as diisopropyl ether, especially when trace amounts of metal salts are present. chemicalbook.comchemdad.combjoka-vip.comnoaa.gov Due to this hazardous reactivity profile, this compound must be handled with extreme caution, avoiding contact with these incompatible materials. chemicalbook.comchemicalbook.comchemdad.combjoka-vip.comechemi.com
Advanced Mechanistic Investigations
Solvolysis Kinetics and Reaction Pathways
The solvolysis of 2-chloroethyl chloroformate is characterized by a dual mechanism, with the predominant pathway being highly dependent on the ionizing power and nucleophilicity of the solvent. In solvents with low ionizing power, such as aqueous ethanol (B145695), an addition-elimination mechanism is favored. Conversely, in solvents with high ionizing power and low nucleophilicity, like aqueous fluoroalcohols, an ionization mechanism prevails.
Linear Free Energy Relationships (LFERs) are instrumental in dissecting the solvent effects on the solvolysis rates of this compound. nih.gov The extended Grunwald-Winstein equation is a key LFER used for this purpose, correlating the specific rates of solvolysis with solvent nucleophilicity (NT) and ionizing power (YCl). nih.govmdpi.com For this compound, the application of this equation reveals sensitivities to both solvent parameters, which helps in elucidating the reaction mechanism. researchtrends.netnih.gov
The extended Grunwald-Winstein equation is expressed as: log(k/ko) = lNT + mYCl + c
Where:
k is the rate constant in a given solvent.
ko is the rate constant in the reference solvent (80% ethanol/water).
l is the sensitivity to solvent nucleophilicity.
m is the sensitivity to solvent ionizing power.
NT is the solvent nucleophilicity parameter.
YCl is the solvent ionizing power parameter for a chloride leaving group.
c is a residual term. nih.govmdpi.com
For the solvolysis of this compound in a variety of 19 solvents, the application of the Grunwald-Winstein equation yielded l = 1.57 ± 0.21 and m = 0.61 ± 0.13. researchtrends.net The l/m ratio is a valuable indicator of the nature of the transition state. For comparison, phenyl chloroformate, which is considered a standard for a bimolecular carbonyl-addition process, has an l/m ratio of approximately 2.96. researchtrends.net The values obtained for this compound suggest a dominant bimolecular carbonyl-addition pathway in more nucleophilic solvents. researchtrends.netnih.gov
Table 1: Grunwald-Winstein Parameters for the Solvolysis of this compound and Related Compounds
| Compound | l value (±SD) | m value (±SD) | l/m Ratio | Reference |
|---|---|---|---|---|
| This compound | 1.57 (±0.21) | 0.61 (±0.13) | 2.57 | researchtrends.net |
| Phenyl chloroformate | 1.66 | 0.56 | 2.96 | researchtrends.net |
The solvent plays a crucial role in determining both the rate and the mechanism of solvolysis for this compound. The rate of reaction is influenced by the solvent's ability to stabilize the transition state. For instance, in 90% hexafluoroisopropanol (HFIP), a solvent with high ionizing power, this compound exhibits a 10-fold rate increase compared to ethyl chloroformate, which is attributed to enhanced ionization.
The inductive effect of the terminal chlorine atom in this compound is less pronounced compared to its isomeric 1-chloroethyl chloroformate, where the chlorine is closer to the reaction center. mdpi.comnih.gov Consequently, the rate increases for this compound relative to ethyl chloroformate are more modest, being only 10, 7, 2, and 6 times faster in 100% ethanol, 80% ethanol, 70% 2,2,2-trifluoroethanol (B45653) (TFE), and 70% HFIP, respectively. nih.gov
Identification of Rate-Determining Steps (e.g., Carbonyl Addition Process)
For many chloroformate esters, including this compound, the solvolysis in nucleophilic solvents proceeds via an addition-elimination mechanism. mdpi.com In this pathway, the initial addition of a solvent molecule to the carbonyl carbon is often the rate-determining step. saskoer.ca This is particularly true for substrates with electron-withdrawing groups, which favor the addition pathway. mdpi.com The l/m ratios derived from the Grunwald-Winstein analysis for this compound support the dominance of a bimolecular carbonyl-addition pathway in the more nucleophilic solvents. researchtrends.netnih.gov
Mechanistic Shifts in Mixed Solvent Systems
In mixed solvent systems, particularly those containing fluoroalcohols, this compound can exhibit a shift in its reaction mechanism. researchtrends.netnih.gov While the addition-elimination pathway is dominant in more nucleophilic solvents, an ionization mechanism (SN1-type) becomes more significant and can even be the favored pathway in strongly hydrogen-bonding and highly ionizing fluoroalcohol mixtures, such as 70% and 50% HFIP. researchtrends.netnih.govnih.gov This mechanistic duality is a key feature of the reactivity of this compound.
Influence of Terminal Chlorine Substituent on Solvolysis
The introduction of a chlorine atom at the terminal position of the ethyl group in ethyl chloroformate, forming this compound, has a notable influence on the kinetics and mechanism of its solvolysis. This effect has been systematically investigated by comparing the solvolysis rates of ethyl chloroformate, propyl chloroformate, and butyl chloroformate with their terminally chlorinated analogues: this compound, 3-chloropropyl chloroformate, and 4-chlorobutyl chloroformate, respectively. mdpi.comnih.govresearchgate.netnih.gov
The solvolysis of this compound, like other alkyl chloroformates, can proceed through two competing pathways: a bimolecular addition-elimination mechanism, which is dominant in solvents with high nucleophilicity and low ionizing power, and a unimolecular ionization mechanism, favored in solvents with high ionizing power and low nucleophilicity, such as aqueous fluoroalcohols. nih.govresearchgate.net The presence of the terminal chlorine atom modifies the balance between these two pathways.
In solvents with modest ionizing power, the solvolysis primarily occurs via the addition-elimination pathway. nih.govresearchgate.net However, in highly ionizing and poorly nucleophilic solvents like aqueous hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), a shift towards an ionization mechanism is observed. researchtrends.netnih.gov For instance, in 90% hexafluoroisopropanol, this compound shows a 10-fold increase in reaction rate compared to ethyl chloroformate, which is attributed to enhanced ionization.
A detailed analysis of the solvolysis of this compound across a range of solvents at 25.0 °C reveals the nuances of the terminal chlorine's influence. The specific rates of solvolysis have been measured in various pure and binary aqueous-organic solvent mixtures. researchtrends.netnih.gov
The following table presents the specific rates of solvolysis (k) for this compound at 25.0 °C in a variety of solvents. The data is analyzed using the extended Grunwald-Winstein equation, which relates the rate constant of a solvolysis reaction to the solvent nucleophilicity (NT) and the solvent ionizing power (YCl). The equation is given by:
log(k/ko) = lNT + mYCl + c
where k and ko are the specific rates of solvolysis in a given solvent and in the reference solvent (80% ethanol), respectively. The parameters 'l' and 'm' represent the sensitivity of the solvolysis to changes in solvent nucleophilicity and ionizing power, respectively.
Table 1: Specific Rates of Solvolysis (k) of this compound at 25.0 °C in Various Solvents
| Solvent | k x 105 (s-1) | NT | YCl |
|---|---|---|---|
| 100% EtOH | 11.7 | 0.37 | -2.52 |
| 90% EtOH | 52.6 | 0.16 | -0.83 |
| 80% EtOH | 117 | 0.00 | 0.00 |
| 70% EtOH | 212 | -0.14 | 0.62 |
| 100% MeOH | 86.5 | 0.17 | -1.12 |
| 90% MeOH | 251 | 0.01 | -0.12 |
| 80% MeOH | 459 | -0.09 | 0.63 |
| 90% Acetone | 2.33 | -0.35 | -1.85 |
| 80% Acetone | 15.8 | -0.37 | -0.83 |
| 70% Acetone | 49.6 | -0.40 | -0.13 |
| 100% TFE | 138 | -3.30 | 2.79 |
| 97% TFE | 358 | -2.55 | 2.83 |
| 70% TFE | 1530 | -1.90 | 2.94 |
| 50% TFE | 3800 | -1.30 | 3.19 |
| 97% HFIP | 10300 | -5.22 | 5.23 |
| 90% HFIP | 29600 | -4.27 | 4.72 |
| 70% HFIP | 52500 | -3.15 | 4.27 |
| 50% HFIP | 63100 | -2.52 | 4.01 |
| TFE-EtOH (80:20) | 44.7 | -1.76 | 1.70 |
Data sourced from a study by D'Souza et al. researchtrends.netnih.gov
The correlation of the solvolysis rates of this compound with the parameters of the extended Grunwald-Winstein equation indicates a dominant bimolecular carbonyl-addition pathway in the more nucleophilic solvents. researchtrends.netnih.gov However, in the strongly hydrogen-bonding environments of 70% and 50% HFIP mixtures, evidence suggests a concurrent ionization mechanism. researchtrends.netnih.gov The presence of the terminal chlorine substituent is believed to stabilize the transition state in these highly ionizing solvents, leading to a better correlation with the Grunwald-Winstein equation compared to its unsubstituted counterpart.
When the chlorine substituent is moved closer to the reaction center, as in the isomeric 1-chloroethyl chloroformate, its influence becomes more pronounced, with the electron-withdrawing nature of the α-chlorine atom significantly increasing the reaction rate. mdpi.comnih.gov This highlights the sensitivity of the solvolysis mechanism to the position of the substituent on the alkyl chain.
Strategic Applications in Complex Organic Synthesis
Protecting Group Chemistry
In multistep organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. 2-Chloroethyl chloroformate serves as a valuable reagent for this purpose, particularly for protecting alcohols, phenols, and amines. guidechem.comsmolecule.com
This compound is employed to protect hydroxyl groups in alcohols and phenols by converting them into 2-chloroethoxycarbonyl esters. smolecule.com This reaction involves the nucleophilic attack of the alcohol or phenol (B47542) oxygen on the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of a stable carbonate ester. These 2-chloroethoxycarbonyl esters are robust under a variety of reaction conditions, making them reliable protecting groups during subsequent synthetic steps. smolecule.com
The reaction can be summarized as follows: R-OH + ClCOOCH₂CH₂Cl → R-OCOOCH₂CH₂Cl + HCl (where R represents an alkyl or aryl group)
This method provides an effective way to shield the reactivity of hydroxyl groups while other parts of the molecule are modified.
Similar to alcohols, primary and secondary amino groups can be protected using this compound. The reaction with an amine yields a 2-chloroethyl carbamate (B1207046), a stable derivative that effectively deactivates the nucleophilicity of the amino group. guidechem.com This protection strategy is crucial in peptide synthesis and in the synthesis of complex nitrogen-containing compounds where the amine's reactivity needs to be suppressed. guidechem.comtcichemicals.com The formation of the carbamate proceeds through the reaction of the amine with the chloroformate, typically in the presence of a base to neutralize the resulting hydrochloric acid. guidechem.com
The general reaction is: R₂NH + ClCOOCH₂CH₂Cl → R₂NCOOCH₂CH₂Cl + HCl (where R can be hydrogen, an alkyl, or an aryl group)
A key advantage of the 2-chloroethoxycarbonyl (ClEc) and 2-chloroethyl carbamate protecting groups is the ability to remove them under mild conditions. smolecule.com The presence of the chlorine atom on the β-carbon of the ethyl group facilitates cleavage through an elimination mechanism.
Deprotection can be readily achieved using mild bases or nucleophiles. smolecule.com The mechanism is believed to proceed via an E1cB (Elimination, Unimolecular, conjugate Base) pathway. A base removes the proton from the carbon adjacent to the oxygen (α to the carbamate/carbonate), or a nucleophile attacks the β-carbon, which induces the elimination of the chloride ion to form a vinyl intermediate. This intermediate then fragments, releasing the original alcohol or amine, along with ethylene (B1197577) and carbon dioxide. This process avoids the harsh acidic or reductive conditions required for other protecting groups, thus preserving sensitive functionalities within the molecule. thieme-connect.de Reagents like diethylenetriamine (B155796) or 2-mercaptoethanol (B42355) in the presence of a mild base can be effective for this cleavage. organic-chemistry.org
Building Block for Precursor Synthesis
Beyond its role in protecting group chemistry, this compound is a valuable C3 building block for constructing key precursors to complex and biologically active molecules. smolecule.comnbinno.com
Research has demonstrated the use of this compound in the synthesis of important intermediates for pharmaceuticals. smolecule.com Notable examples include its application in the preparation of:
(4S)-4-hydroxymethyl-N-[(αR)-α-methylbenzyl]-2-oxazolidinone , a chiral auxiliary and key intermediate used in the synthesis of various bioactive molecules. smolecule.comsigmaaldrich.comdv-expert.org
Derivatives of retigabine , an anticonvulsant drug.
Intermediates for anti-tubercular agents .
(±)-7-(2-chloroethyloxycarbonyloxy)-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo-[3,4-b]-pyrazin-5-one , another complex heterocyclic intermediate. sigmaaldrich.comdv-expert.org
These applications highlight the compound's role in facilitating the construction of stereochemically complex and pharmacologically relevant structures.
This compound is a key reagent in the synthesis of precursors for allenic dienamides, a class of compounds that has demonstrated antitumor properties. smolecule.com Specifically, it is used in the preparation of propargyl dienamide (ll) . smolecule.comsigmaaldrich.comdv-expert.org This propargyl dienamide serves as a direct precursor that can be converted into the target allenic dienamide structure. smolecule.comsigmaaldrich.com This synthetic route showcases the utility of this compound in accessing novel molecular frameworks with potential therapeutic value.
Synthesis of (4S)-4-hydroxymethyl-N-[(αR)-α-methylbenzyl]-2-oxazolidinone
A significant application of this compound is in the asymmetric synthesis of chiral auxiliaries, such as (4S)-4-hydroxymethyl-N-[(αR)-α-methylbenzyl]-2-oxazolidinone. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This synthesis is a key step in producing valuable intermediates for bioactive molecules. smolecule.com The process involves the asymmetric desymmetrization of 2-[(αR)-α-methylbenzyl]amino-1,3-propanediol. researchgate.net
The reaction, conducted as a one-pot procedure, utilizes this compound in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature. researchgate.net This method proceeds through a dynamic kinetic resolution, involving the formation and subsequent intramolecular transesterification and diastereoselective cyclization of intermediate carbonates, to yield the desired optically active 2-oxazolidinone (B127357) with high diastereomeric excess (up to 94% de). researchgate.net
| Reactant | Reagent | Base | Outcome | Diastereomeric Excess (de) |
| 2-[(αR)-α-methylbenzyl]amino-1,3-propanediol | This compound | DBU | (4S)-4-hydroxymethyl-N-[(αR)-α-methylbenzyl]-2-oxazolidinone | up to 94% |
Versatile Reagent in Carbonyl Group Introduction for Esters and Amides
This compound is a versatile reagent for introducing a carbonyl group to form esters and amides (specifically carbamates). guidechem.comchemblink.comontosight.ai The high reactivity of the chloroformate functional group (-OCOCl) makes it an excellent electrophile for nucleophilic acyl substitution reactions. solubilityofthings.com
When reacted with alcohols (R'-OH), it readily forms 2-chloroethyl carbonate esters. Similarly, it reacts with primary or secondary amines (R'-NH₂) to produce 2-chloroethyl carbamates, with yields reported up to 92% under anhydrous conditions. guidechem.com These reactions are fundamental in multistep syntheses where the introduced group can serve as a protecting group or as a precursor for further transformations. guidechem.comsmolecule.comchemchart.com For instance, carbamates can be key structural motifs in pharmaceuticals or can be cyclized to form other heterocyclic systems like oxazolidinones. semanticscholar.orgclockss.org The presence of the 2-chloroethyl group offers an additional site for chemical modification.
Applications in Pharmaceutical and Agrochemical Synthesis
The compound is a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. nbinno.comguidechem.comontosight.aisolubilityofthings.com Its ability to facilitate the construction of specific molecular frameworks is highly valued in drug development. chemblink.com
Examples of Applications in Synthesis:
| Product Class | Specific Examples/Targets | Role of this compound |
| Antibacterials | Linezolid (an oxazolidinone antibiotic) | Used to construct the core 2-oxazolidinone ring from a chiral precursor. semanticscholar.org |
| Antimalarials | Artemisinin-derived dimer carbonates | Serves as a reagent to link artemisinin (B1665778) units through a carbonate bridge. smolecule.com |
| Antivirals | HIV NS3 protease inhibitors | Employed in the synthesis of compounds that inhibit viral replication. biosynth.com |
| Other Pharmaceuticals | Retigabine derivatives, anti-tubercular agents | Used as a key reagent in building the molecular backbone. |
| Herbicides/Pesticides | Various pesticide classes | Acts as an intermediate in the synthesis of specific herbicidal and pesticidal compounds. archivemarketresearch.comgoogle.com |
Utility in Polymer Precursor and Specialty Chemical Synthesis
Beyond pharmaceuticals and agrochemicals, this compound is instrumental in the fields of polymer chemistry and specialty chemicals. chemblink.comontosight.ai It is used as a building block for polymer precursors, dyes, and resins. nbinno.comframochem.com
A notable application is in the modification of bio-based polymers. For example, it has been used to synthesize 2-chloroethyl maleate, which can then be reacted with epoxidized soybean oil (ESO). nih.gov The resulting condensate (Cl-MA-ESO) contains a reactive chloroethyl group that can be quaternarized. This modified soybean oil derivative can then be polymerized to create materials with specific properties, such as antimicrobial activity. nih.gov This highlights its role in creating functional polymers from renewable resources. Furthermore, its general reactivity makes it a valuable tool in the broader synthesis of fine and specialty chemicals. chemblink.com
Analytical and Computational Approaches in 2 Chloroethyl Chloroformate Research
Chromatographic Methods for Product Analysis (e.g., Gas Chromatography)
Chromatographic techniques are essential for the separation and quantification of 2-chloroethyl chloroformate and its derivatives. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed, often coupled with mass spectrometry (MS) for enhanced detection and identification.
Gas Chromatography (GC): GC is a cornerstone technique for analyzing this compound, particularly due to its volatility. It is frequently used to determine the purity of the compound and to monitor reactions where it is a reactant or product. For instance, GC-MS analysis can be performed following in-situ derivatization and extraction to identify and quantify the compound in various matrices, including air and water. analytice.comanalytice.com The analysis of air samples can involve collection on a dibutylamine-coated XAD-2 tube, with a limit of quantification estimated around 2 µ g/media . analytice.com For water analysis, the limit of quantification is approximately 1 mg/L using GC-MS after extraction and derivatization. analytice.com
Furthermore, this compound itself serves as a derivatizing agent to facilitate the GC analysis of other compounds, such as short-chain fatty acids. tandfonline.comtue.nl In these methods, it reacts with target analytes to form more volatile and thermally stable derivatives suitable for GC separation. For example, it has been used to create derivatives of fatty acids, which can then be analyzed by GC with a flame ionization detector (FID). tue.nlresearchgate.net
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC provides a reliable method for the analysis of this compound under simple mobile phase conditions, such as acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com This technique is scalable and can be utilized for the isolation of impurities in preparative separation, making it valuable for purity assessment. sielc.com For applications requiring mass spectrometry compatibility, the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com
| Technique | Method Details | Application | Reference |
| GC-MS | In-situ derivatization; Extraction; Identification and quantification relative to reference compounds. | Air Analysis | analytice.com |
| GC-MS | Extraction and derivatization. | Water Analysis | analytice.com |
| GC | Derivatization of short-chain fatty acids into 2-chloroethyl derivatives. | Quantification of Fatty Acids | tandfonline.comtue.nl |
| RP-HPLC | Newcrom R1 column; Mobile phase: Acetonitrile (MeCN), water, and phosphoric acid. | Product Analysis & Impurity Isolation | sielc.com |
Spectroscopic Characterization Techniques (e.g., NMR Spectroscopy)
Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary techniques used.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum of this compound shows two characteristic triplets corresponding to the two non-equivalent methylene (B1212753) (-CH₂-) groups. In a chloroform-d (B32938) (CDCl₃) solvent, these signals appear as two triplets, each integrating to 2 protons. chemicalbook.com A reported ¹H NMR spectrum showed peaks at δ 4.55 ppm and δ 3.76 ppm with a coupling constant (J) of 5.62 Hz. chemicalbook.com Another analysis reported a doublet at 1.85 ppm (for the CH₃ protons, which is inconsistent with the accepted structure) and a quadruplet at 6.44 ppm for the methine proton in the isomeric 1-chloroethyl chloroformate, highlighting the importance of spectroscopy in distinguishing between isomers. google.com
The ¹³C NMR spectrum is also used for characterization. The carbonyl carbon (C=O) is expected to show a characteristic peak around δ 155 ppm.
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| ¹H | CDCl₃ | 4.55 | Triplet (observed) | 5.62 | -OCH₂- | chemicalbook.com |
| ¹H | CDCl₃ | 3.76 | Triplet (observed) | 5.62 | -CH₂Cl | chemicalbook.com |
| ¹³C | - | ~155 | - | - | C=O |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. This compound exhibits a strong, characteristic absorption band for the carbonyl group (C=O) of the chloroformate functionality at approximately 1770-1780 cm⁻¹. google.com Another key absorption is for the C-Cl bond, which appears around 750 cm⁻¹.
Computational Modeling of Reaction Mechanisms
Computational chemistry offers powerful tools to investigate the reaction mechanisms, kinetics, and thermodynamics of reactions involving this compound. While specific computational studies focused exclusively on this compound are not extensively documented in readily available literature, the methods applied to analogous compounds are directly relevant.
Density Functional Theory (DFT): DFT is a versatile method for studying the electronic structure and energetics of molecules. It can be used to model reaction pathways, calculate activation barriers, and predict spectroscopic properties. For example, DFT calculations at the B3LYP/6-31G* level of theory have been used to investigate the adsorption of related phosgene (B1210022) derivatives on graphene surfaces. nih.gov This approach could be used to study the decomposition pathways of this compound or its reactions with various nucleophiles.
Kinetic Modeling and Solvolysis Studies: The solvolysis of chloroformates is a well-studied area where computational approaches complement experimental kinetic data. The Extended Grunwald-Winstein equation, a linear free energy relationship, is often used to analyze the mechanism of solvolysis. mdpi.comscience.gov Studies on the solvolysis of this compound have shown that its reaction mechanism can shift between an addition-elimination pathway and an ionization (Sₙ1) pathway depending on the ionizing power and nucleophilicity of the solvent. mdpi.com Computational modeling can help to dissect these competing pathways by calculating the energy profiles for each proposed mechanism. Theoretical studies on the gas-phase elimination kinetics of other alkyl chloroformates have also been performed, providing a framework for understanding the thermal decomposition of this compound. acs.org
Exploration of Biological and Pharmacological Research Applications
Synthesis of Antimalarial Agents
The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates the development of novel and more effective therapeutic agents. nih.govnih.gov 2-Chloroethyl chloroformate has been identified as a crucial reactant in the synthesis of new antimalarial compounds, particularly derivatives of artemisinin (B1665778). chemicalbook.comtheclinivex.com
Research has focused on creating dimeric forms of artemisinin, a potent antimalarial compound, with the hypothesis that these larger molecules may possess enhanced efficacy and improved pharmacokinetic profiles. nih.gov this compound is instrumental in this strategy, facilitating the linkage of two artemisinin monomers through carbonate or thiocarbonate bridges. smolecule.com
The synthesis involves using this compound to create a reactive intermediate that can then couple with another artemisinin molecule. smolecule.com This reaction forms artemisinin-derived dimer carbonates and thiocarbonates. cookechem.com These dimers have demonstrated significant antimalarial activity in laboratory studies. smolecule.com The biological activity of these derivatives is a key area of investigation, with some showing extraordinarily potent activity against P. falciparum malaria parasites. smolecule.comnih.gov
| Reagent | Application in Antimalarial Synthesis | Resulting Compound Class |
| This compound | Reactant for linking artemisinin monomers. chemicalbook.com | Artemisinin-derived dimer carbonates and thiocarbonates. smolecule.com |
Precursors for Antitumor Compounds
This compound is utilized in the synthesis of precursors for compounds with potential antitumor activity. smolecule.comnih.gov One notable application is in the preparation of propargyl dienamide, which is a precursor to allenic dienamides that have exhibited antitumor properties. smolecule.comsigmaaldrich.com
Furthermore, research has been conducted on the synthesis of 2-chloroethylnitrosoureas linked to substituted naphthalimides. nih.gov These "mixed function" compounds were synthesized from 4-bromo- and 4-chloro-1,8-naphthalic anhydride (B1165640) in a three-step process. nih.gov When tested in murine ascites tumors, specifically Ehrlich ascites carcinoma (EAC) and Sarcoma-180 (S-180), these compounds displayed substantial and reproducible antitumoral activity, comparable to the standard drug 5-fluorouracil. nih.gov The chemical alkylating activity of these synthesized compounds was found to be greater than that of nor-HN2. nih.gov
| Precursor Synthesized Using CECF | Target Compound Class | Associated Biological Activity | Research Model |
| Propargyl dienamide. sigmaaldrich.com | Allenic dienamides. smolecule.com | Antitumor. smolecule.com | Not specified |
| 2-chloroethylnitrosoureas of substituted naphthalimides. nih.gov | N/A | Antitumoral. nih.gov | Ehrlich ascites carcinoma (EAC) and Sarcoma-180 (S-180) murine tumors. nih.gov |
Investigation of Enzyme Inhibition (e.g., ns3 Protease of HIV)
The quest for effective antiviral therapies often involves targeting crucial viral enzymes. The NS3 protease of the Human Immunodeficiency Virus (HIV) is one such enzyme, essential for viral replication. smolecule.com Inhibiting this protease can hinder the virus's life cycle. smolecule.com this compound is used in the synthesis of molecules designed to act as inhibitors of the HIV NS3 protease. smolecule.com While specific compounds synthesized using this compound for this purpose are part of ongoing research, its role as a building block is noted in the creation of potential therapeutic agents targeting this key viral enzyme. smolecule.com Protease inhibitors are a fundamental component of antiretroviral therapy, though not all are equally effective against different HIV types, such as HIV-2. nih.govnih.gov
Modulation of Neurotransmitter Receptors (e.g., Gamma-Aminobutyric Acid Receptors in Research Models)
Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are significant targets for therapeutic drugs. nih.govnih.gov In vivo studies have suggested that this compound can exert effects on GABA receptors within the brain. smolecule.com This interaction has been linked to the inhibition of locomotor activity in research models. smolecule.com The modulation of GABA receptors can influence various neurological processes, and compounds that interact with these receptors are valuable tools for neuroscience research. nih.gov The specific mechanism by which this compound or its derivatives interact with GABA receptors remains an area of investigation. smolecule.com
Role in Pesticide Synthesis and Structure-Activity Relationships
This compound is an important intermediate in the chemical industry for the synthesis of agrochemicals, including certain classes of pesticides. guidechem.comarchivemarketresearch.comnbinno.com It acts as a reactive intermediate, allowing for the incorporation of the this compound structure into a larger pesticide molecule, which imparts specific properties for pest control. guidechem.com
The effectiveness of a pesticide is determined by its structure-activity relationship (SAR), which correlates the chemical structure of a molecule with its biological activity. researchgate.netnih.gov In pesticide development, SAR studies are crucial for optimizing the potency and selectivity of a compound. The introduction of specific functional groups, such as the chloroethyl group from this compound, can significantly influence a molecule's lipophilicity, steric factors, and electronic parameters. nih.gov These properties are critical as they affect the compound's ability to be absorbed by the pest, travel to the site of action (often within the nervous system), and interact with its molecular target. nih.gov By using reagents like this compound, chemists can systematically modify structures to enhance insecticidal activity and develop more effective and persistent pesticides. nbinno.com
Q & A
Q. What are the critical safety considerations when handling 2-chloroethyl chloroformate in laboratory settings?
- Methodological Answer : this compound is highly flammable (flash point: 60°C), corrosive, and releases toxic gases (e.g., HCl, COCl₂) upon decomposition. Key precautions include:
- Use fume hoods and explosion-proof equipment to avoid inhalation and electrostatic discharge .
- Wear nitrile gloves, chemical goggles, and aprons to prevent skin/eye contact .
- Store under refrigeration (2–8°C) in airtight containers with inert gas (e.g., nitrogen) to minimize hydrolysis .
- Avoid contact with water, oxidizing agents, or bases, which trigger violent reactions .
Q. How is this compound synthesized, and what are the key reaction parameters?
- Methodological Answer : A common synthesis involves reacting ethylene chlorohydrin with phosgene (COCl₂) under controlled conditions. Critical parameters include:
- Temperature : Maintain below 40°C to prevent side reactions (e.g., dimerization) .
- Solvent : Use anhydrous benzene or ether to stabilize intermediates .
- Purity : Distill the product at 154°C under reduced pressure to achieve >98% purity .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- GC-MS : Analyze purity using a polar column (e.g., SLB®-IL59) with electron ionization to confirm molecular ions at m/z 142.97 .
- IR Spectroscopy : Identify characteristic carbonyl (C=O) stretches at ~1770 cm⁻¹ and C-Cl bonds at 750 cm⁻¹ .
- NMR : ¹³C NMR shows peaks at δ 155 ppm (carbonyl carbon) and δ 45–50 ppm (chlorinated ethyl group) .
Advanced Research Questions
Q. How can researchers mitigate risks when conflicting toxicity data exist for this compound?
- Methodological Answer : While acute inhalation toxicity (LCLo: 200 mg/m³ in mice) is documented , gaps persist in chronic exposure data. Strategies include:
- Analogous Compounds : Use toxicity profiles of structurally similar chloroformates (e.g., ethyl chloroformate) as proxies .
- In Silico Models : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict carcinogenicity or mutagenicity .
- Hierarchical Testing : Prioritize in vitro assays (e.g., Ames test) before in vivo studies .
Q. What reaction mechanisms explain the selectivity of this compound in carbamate formation?
- Methodological Answer : The reagent acts as an electrophilic carbonyl source. In N-debenzylation reactions (e.g., spirocycle synthesis), the chloroformate group (-OC(O)Cl) reacts preferentially with amines:
Q. How does this compound facilitate derivatization in chromatographic analysis of amino acids?
- Methodological Answer : It converts polar amino acids into volatile derivatives for GC-MS detection. A protocol includes:
- Derivatization : React with excess reagent in methanol at 60°C for 30 minutes to form ethyl carbamates .
- Quenching : Add sodium bicarbonate to neutralize residual chloroformate .
- Optimization : Adjust pH to 8–9 to maximize yield and minimize hydrolysis .
Q. What strategies prevent decomposition of this compound in moisture-sensitive reactions?
- Methodological Answer :
- Solvent Drying : Pre-treat solvents (e.g., THF, DCM) with molecular sieves (3Å) .
- Inert Atmosphere : Use Schlenk lines or gloveboxes with argon/nitrogen .
- Catalytic Scavengers : Add triethylamine (0.1–1 mol%) to sequester trace HCl .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported boiling points (154°C vs. 156.9°C) for this compound?
- Methodological Answer : Variations arise from measurement conditions:
- Atmospheric Pressure : Lower reported values (e.g., 154°C) are measured at 760 mmHg, while higher values (156.9°C) may reflect impurities or instrumental calibration differences .
- Validation : Cross-check with gas chromatography (retention time vs. standards) or DSC (differential scanning calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
